1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles and piperidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of ethyl hydrazinecarboxylate with piperidine-1-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities and properties.
Piperidine derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry for their diverse biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring, known for their various pharmacological properties.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrazole moieties, which may confer unique biological activities and properties .
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
(3-amino-1-ethylpyrazol-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H18N4O/c1-2-15-8-9(10(12)13-15)11(16)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H2,12,13) |
InChI Key |
CQBIUMKPFCRYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.